CYP3A4 Inhibition Potency: Moderate Liability with a Quantified IC₅₀ Value in Human Liver Microsomes
The target compound exhibits a measurable but moderate CYP3A4 inhibitory signal with an IC₅₀ of 14,600 nM (14.6 µM) in human liver microsomes using midazolam as the probe substrate [1]. This value places the compound in a low-risk category for CYP3A4-mediated drug–drug interactions compared to potent imidazole-containing CYP3A4 inhibitors such as ketoconazole (IC₅₀ ~0.015–0.05 µM) or miconazole (IC₅₀ ~0.1–1 µM), yet the residual inhibition is quantifiably higher than that of many non-imidazole scaffolds [2]. No direct head-to-head CYP3A4 IC₅₀ data are publicly available for the 4-bromo or 4-methoxy analogs, meaning the 14.6 µM benchmark currently stands as the only human microsomal CYP3A4 liability measurement within this specific 2-acetamido-4-arylimidazole sub-series. For procurement decisions, this permits a data-driven ADME risk stratification: researchers can select this compound when a characterized, moderate CYP3A4 interaction profile is preferred over the unknown (and potentially higher) liability of untested analogs.
| Evidence Dimension | CYP3A4 inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 14,600 nM |
| Comparator Or Baseline | Ketoconazole: IC₅₀ ~15–50 nM; Miconazole: IC₅₀ ~100–1,000 nM (literature class-level baselines); 4-Br and 4-OMe analogs: no human microsomal CYP3A4 data available |
| Quantified Difference | Target compound is ~300–1,000-fold less potent than strong azole CYP3A4 inhibitors; comparator analogs lack any public CYP3A4 data for direct ranking |
| Conditions | Human liver microsomes, midazolam 1′-hydroxylation, 10 min preincubation with NADPH, measured after 10 min (Shenyang Pharmaceutical University, curated by ChEMBL) |
Why This Matters
A quantified, public CYP3A4 IC₅₀ enables ADME risk-aware compound selection; untested analogs carry unknown CYP inhibition profiles, which is a critical procurement differentiator for teams conducting preclinical metabolism studies.
- [1] BindingDB Entry BDBM50461934 / ChEMBL4227911: IC₅₀ = 14,600 nM for CYP3A4 inhibition in human liver microsomes (midazolam substrate). Shenyang Pharmaceutical University. View Source
- [2] Comparative 1-Substituted Imidazole Inhibition of Cytochrome P450 Isozyme-Selective Activities in Human and Mouse Hepatic Microsomes. Drug Metabolism and Disposition, 2007. Class-level CYP3A4 IC₅₀ benchmarks for imidazole-containing compounds. View Source
